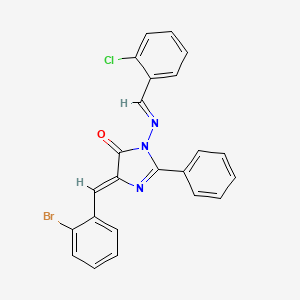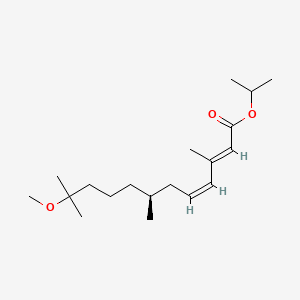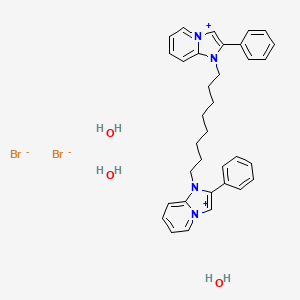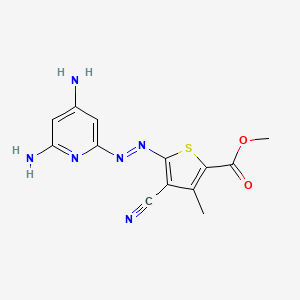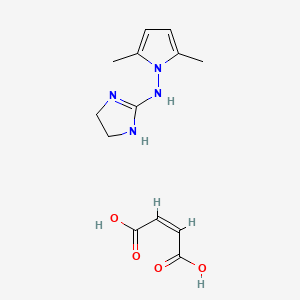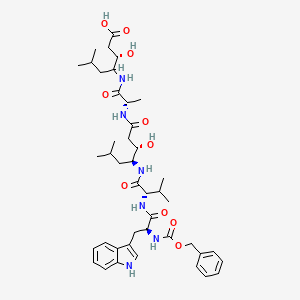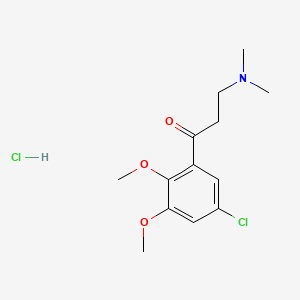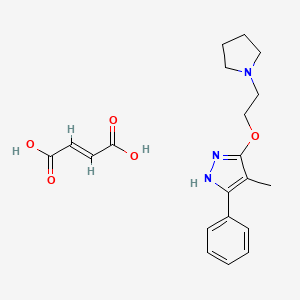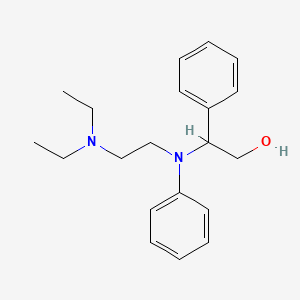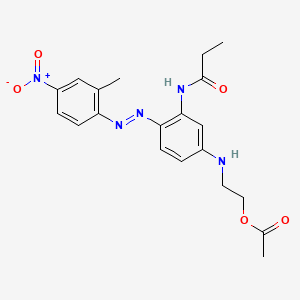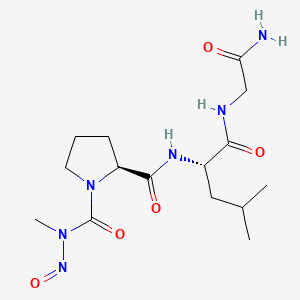
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a carbonyl group, and a peptide chain consisting of proline, leucine, and glycine residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process begins with the protection of amino and carboxyl groups to prevent unwanted reactions The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS, which allows for the efficient and high-throughput production of peptides. The nitrosation step can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve the overall yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The methylnitrosoamino group can be oxidized to form nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The peptide chain can undergo substitution reactions, where specific amino acid residues are replaced with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions typically involve the use of protecting groups and coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified peptides with different amino acid residues.
Wissenschaftliche Forschungsanwendungen
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of target proteins and affect various cellular processes. The peptide chain can also interact with specific receptors and enzymes, further contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can be compared with other similar compounds, such as:
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-alanylglycinamide: Similar structure but with an alanine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-valylglycinamide: Similar structure but with a valine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-isoleucylglycinamide: Similar structure but with an isoleucine residue instead of leucine.
The uniqueness of this compound lies in its specific combination of amino acid residues and the presence of the methylnitrosoamino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83472-43-9 |
|---|---|
Molekularformel |
C15H26N6O5 |
Molekulargewicht |
370.40 g/mol |
IUPAC-Name |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H26N6O5/c1-9(2)7-10(13(23)17-8-12(16)22)18-14(24)11-5-4-6-21(11)15(25)20(3)19-26/h9-11H,4-8H2,1-3H3,(H2,16,22)(H,17,23)(H,18,24)/t10-,11-/m0/s1 |
InChI-Schlüssel |
CMJWMPSOZPLLDT-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


